molecular formula C17H20O3 B14542428 3-Hydroxy-5,5-dimethyl-2-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one CAS No. 61761-94-2

3-Hydroxy-5,5-dimethyl-2-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one

Cat. No.: B14542428
CAS No.: 61761-94-2
M. Wt: 272.34 g/mol
InChI Key: ALTONLFKBRMNQI-UHFFFAOYSA-N
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Description

3-Hydroxy-5,5-dimethyl-2-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexenone ring substituted with hydroxy, dimethyl, and phenylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,5-dimethyl-2-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexenone with appropriate reagents to introduce the hydroxy, dimethyl, and phenylpropyl groups. For instance, the use of organocopper reagents in a Michael addition reaction can be employed to introduce the phenylpropyl group . Additionally, the hydroxy group can be introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that ensure high yield and purity. For example, catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts can be a viable method . The choice of catalysts and reaction conditions is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5,5-dimethyl-2-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenylpropyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions include various substituted cyclohexenones, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Hydroxy-5,5-dimethyl-2-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,5-dimethyl-2-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5,5-dimethyl-2-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

61761-94-2

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

3-hydroxy-5,5-dimethyl-2-(3-oxo-3-phenylpropyl)cyclohex-2-en-1-one

InChI

InChI=1S/C17H20O3/c1-17(2)10-15(19)13(16(20)11-17)8-9-14(18)12-6-4-3-5-7-12/h3-7,19H,8-11H2,1-2H3

InChI Key

ALTONLFKBRMNQI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)CCC(=O)C2=CC=CC=C2)O)C

Origin of Product

United States

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